Product packaging for Fulvene-5(Cat. No.:)

Fulvene-5

Cat. No.: B1264716
M. Wt: 358.4 g/mol
InChI Key: SELCTRAHLFTCQL-OCEACIFDSA-N
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Description

Fulvene-5 is a characterized compound belonging to the novel fulvene class of NADPH oxidase (Nox) inhibitors. Research has established that it efficiently inhibits enzymatic activity of Nox4 and Nox2, key cellular sources of reactive oxygen species (ROS), reducing hydrogen peroxide generation by approximately 40% in vitro . Its primary research value lies in its potent antitumorigenic effects in experimental models. Studies demonstrate that this compound potently inhibits the growth of endothelial tumors, specifically hemangiomas, in vivo . This activity is linked to its ability to disrupt the Nox4 signaling pathway; treatment with this compound leads to the downregulation of critical downstream mediators, including angiopoietin-2 (Ang2), delta-like ligand 4 (Dll4), placental growth factor (PlGF), and Nrarp . Beyond oncology research, this compound has proven useful in studying redox-sensitive signaling in other physiological systems. In renal research, it has been shown to attenuate oxidant signaling in distal nephron cells, blocking the increase in Epithelial Sodium Channel (ENaC) activity typically induced by H2O2 and osmotic cell stretch . This makes it a valuable tool for investigating pathological disorders stemming from inappropriate ion channel activity, such as hypertension . This compound represents a key research compound for dissecting the role of Nox-derived ROS in disease pathogenesis and for exploring potential therapeutic strategies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H18N2 B1264716 Fulvene-5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H18N2

Molecular Weight

358.4 g/mol

IUPAC Name

(2E)-3-cyclopenta-2,4-dien-1-ylidene-2-(3-cyclopenta-2,4-dien-1-ylidene-1H-indol-2-ylidene)-1H-indole

InChI

InChI=1S/C26H18N2/c1-2-10-17(9-1)23-19-13-5-7-15-21(19)27-25(23)26-24(18-11-3-4-12-18)20-14-6-8-16-22(20)28-26/h1-16,27-28H/b26-25+

InChI Key

SELCTRAHLFTCQL-OCEACIFDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=C3)/C(=C\4/C(=C5C=CC=C5)C6=CC=CC=C6N4)/N2

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=C3)C(=C4C(=C5C=CC=C5)C6=CC=CC=C6N4)N2

Synonyms

fulvene-5

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Fulvene 5

Established Synthetic Routes to Fulvene-5 and its Core Structure

The synthesis of the fulvene (B1219640) core is a well-documented area of organic chemistry, with several key methodologies having been developed and refined over time. These methods primarily revolve around the formation of the exocyclic double bond, a defining feature of the fulvene structure.

The classical approach to fulvene synthesis, first reported by Thiele in 1900, involves the base-promoted condensation of cyclopentadiene (B3395910) with an aldehyde or ketone. nih.govnih.govbeilstein-journals.orgnih.gov Thiele's original procedure utilized sodium alkoxide as the base in an alcohol solvent. nih.gov However, this method is often plagued by low yields and the formation of significant amounts of resinous byproducts, which can be attributed to competing aldol condensations. nih.gov

To address the limitations of the Thiele method, improved procedures have been developed. Notably, the Stone and Little variant employs stoichiometric amounts of pyrrolidine (B122466) as a base in methanol, leading to more satisfactory results, particularly with aliphatic aldehydes where the original Thiele procedure gives low yields. nih.gov Further refinements have led to the use of catalytic amounts of pyrrolidine in a methanol-water mixture, which not only improves yields but also minimizes product losses during work-up and reduces the need for excess cyclopentadiene. nih.govnih.gov

MethodBaseSolventKey Features
Thiele's Method Sodium AlkoxideAlcoholThe original method, often results in low yields and byproducts. nih.govnih.gov
Stone and Little Variant Stoichiometric PyrrolidineMethanolAn improved procedure offering better yields, especially for aliphatic aldehydes. nih.gov
Catalytic Pyrrolidine Catalytic PyrrolidineMethanol/WaterA more efficient and environmentally friendly method with high yields. nih.govnih.gov

An alternative strategy for the synthesis of the fulvene core involves the alkylation of the cyclopentadienide (B1229720) anion followed by an elimination reaction. This approach, developed by Neuenschwander, is particularly useful for synthesizing fulvenes that are not easily accessible through the Thiele procedure. nih.gov The process begins with the alkylation of sodium cyclopentadienide with a suitable electrophile, such as 1-chloroalkyl acetates. The resulting acetoxyalkyl cyclopentadienes are then treated with a base to induce the elimination of acetic acid, yielding the desired fulvene. nih.gov A significant advantage of this three-step method is that it does not require an aqueous work-up, which allows for the synthesis and isolation of volatile fulvenes like the parent unsubstituted fulvene. nih.gov However, this method is less suited for the preparation of 6,6-dialkyl or diarylfulvenes. nih.gov

Modern synthetic efforts have increasingly focused on the development of catalytic methods for fulvene synthesis to enhance efficiency and sustainability. nih.govresearchgate.net One such approach utilizes catalytic amounts of pyrrolidine in a methanol-water solvent system, which has been shown to be highly effective for a wide variety of fulvenes. nih.gov The catalytic cycle is believed to involve the formation of an iminium ion intermediate, followed by condensation and dehydration steps. nih.gov

In addition to amine catalysis, transition metal catalysis has emerged as a powerful tool. For instance, novel rhodium-based catalysts have been successfully employed in the (2+2+1) alkyne cyclotrimerization to produce pentafulvenes with varied substituents. researchgate.net The rational design of these catalysts, incorporating ligands such as pyridonato, N-heterocyclic carbenes (NHC), and carbon monoxide (CO), is crucial for ensuring chemoselectivity and preventing the formation of stable rhodium-fulvene species. researchgate.net

Targeted Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core allows for the tuning of its electronic and biological properties. Targeted synthetic strategies have been developed to introduce specific substituents and to incorporate the fulvene moiety into larger, more complex molecular frameworks.

A notable example of a functionalized this compound analogue is its conjugate with an indigoid structure. The synthesis of this specific analogue, referred to as "this compound," was achieved through the conjugation of sodium cyclopentadienide with the ketone, indigo. nih.govjci.org The reaction is carried out by dissolving indigo in tetrahydrofuran (THF) under an argon atmosphere, followed by the dropwise addition of sodium cyclopentadienide. jci.org The reaction mixture is then heated, leading to a series of color changes from deep blue to dark brown, indicating the formation of the fulvene-indigo conjugate. jci.org This synthetic approach creates a novel molecular structure that combines the properties of both the fulvene and indigo moieties. nih.govjci.org

The fulvene core can serve as a building block for the construction of fused-ring systems, such as pyridazines. The synthesis of pyridazine derivatives can be achieved through inverse electron-demand Diels-Alder cycloaddition reactions. beilstein-journals.org This reaction typically involves the cycloaddition of a tetrazine with an alkene. beilstein-journals.org The resulting dihydropyridazines can then be oxidized to the corresponding pyridazines using reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) or nitrogen monoxide (NO) gas. beilstein-journals.org While the direct synthesis of a this compound-based pyridazine is not explicitly detailed in the provided context, this methodology presents a viable pathway for the construction of such fused-ring systems, where the fulvene moiety would act as the dienophile in the cycloaddition reaction. The synthesis of various pyridazine derivatives has been reported, highlighting the versatility of this approach for creating complex heterocyclic structures. beilstein-journals.orgnih.govnih.govbohrium.com

Synthesis of this compound Aldehydes and Difulvenes for Complex Scaffolds

The synthesis of fulvene aldehydes and difulvenes serves as a critical step in the construction of more complex molecular scaffolds, such as novel porphyrin analogues. The preparation of fulvene monoaldehydes can be achieved by reacting furan or thiophene carbaldehydes with an indene-derived enamine in the presence of di-n-butylboron triflate nih.gov.

However, the synthesis of fulvene dialdehydes, which are essential precursors for macrocyclic compounds, presents significant challenges. A successful strategy to overcome these difficulties involves a multi-step process commencing with protected iodofulvenes. These precursors undergo reaction with magnesium ate complexes at low temperatures, followed by the addition of dimethylformamide (DMF) and subsequent hydrolysis to yield the desired dialdehyde nih.gov.

The reaction conditions are crucial for the successful synthesis of furan-containing fulvene dialdehydes. At higher temperatures (-78°C), a significant byproduct derived from valeraldehyde is formed. By lowering the reaction temperature to -100°C, this side reaction can be completely suppressed, affording the desired product in a 46% yield nih.gov. The furan-derived dialdehyde has been successfully utilized in the synthesis of 22-oxa-21-carbaporphyrin, achieving excellent yields of 73-79% when reacted with a dipyrrylmethane in the presence of trifluoroacetic acid nih.gov.

Conversely, the thiophene-containing fulvene dialdehyde, while accessible, failed to produce the analogous macrocyclic product under similar conditions. This suggests that steric factors may play a significant role in the cyclization step, despite the precursor possessing the correct geometry for the formation of the porphyrinoid macrocycle nih.gov.

Table 1: Synthesis of Furan-Containing Fulvene Dialdehyde

ReactantReagentsTemperature (°C)ProductYield (%)
Protected Iodofulvene1. Mg ate complex2. DMF3. Hydrolysis-78Furan-containing fulvene dialdehyde and byproduct-
Protected Iodofulvene1. Mg ate complex2. DMF3. Hydrolysis-100Furan-containing fulvene dialdehyde46

Generation of Heteroatom-Substituted Pentafulvenes (e.g., B, Si, P)

The introduction of heteroatoms into the pentafulvene core significantly alters the electronic structure and reactivity of the molecule, opening avenues to novel materials and catalysts. The development of synthetic routes to heteroatom-substituted pentafulvenes, including those containing boron (B), silicon (Si), and phosphorus (P), has been an area of active research.

Heteroatom-doping strategies have been employed to modify the optoelectronic properties of π-conjugated systems rsc.org. For instance, the incorporation of a heteroatom–boron–heteroatom (X–B–X, where X can be N, O) motif has been a subject of growing interest rsc.org. This arrangement introduces dipolar characteristics and unique intermolecular interactions not present in their all-carbon counterparts rsc.org.

While specific synthetic details for a wide range of B, Si, and P-substituted pentafulvenes are diverse, the general approaches often involve the reaction of a cyclopentadienyl (B1206354) anion derivative with a suitable heteroatom-containing electrophile. The resulting heteroatom-substituted cyclopentadiene can then be converted to the corresponding pentafulvene through established methods, such as condensation with an aldehyde or ketone.

Commonly referenced heteropentafulvenes include oxafulvene, azafulvene, phosphafulvene, thiafulvene, and silafulvene, highlighting the breadth of heteroatoms that can be incorporated into the fulvene framework researchgate.net. The synthesis of such polysubstituted pentafulvenes can be achieved through various catalytic methods, including rhodium-based catalysts via (2+2+1) alkyne cyclotrimerization, which allows for a rational design of the catalyst structure to ensure chemoselectivity researchgate.net.

Stereoselective and Enantioselective Synthesis Utilizing this compound Intermediates

The inherent reactivity of the fulvene core makes it a valuable intermediate in stereoselective and enantioselective synthesis, enabling the construction of complex, stereochemically defined molecules.

A notable application of fulvene intermediates is in the synthesis of cyclopentane derivatives. Pentafulvene-derived η³-allyltitanocenes can be generated and subsequently coupled with aldehydes to produce homoallylic alcohols in a highly regio- and stereoselective manner rsc.org.

In the total synthesis of complex natural products, such as (-)-acylfulvene and (-)-irofulven, enantioselective strategies are paramount nih.govmit.edumit.edu. One such strategy employs an Evans' copper-catalyzed aldol addition reaction with a strained cyclopropyl ketenethioacetal nih.govmit.edu. This reaction proceeds with high enantioselectivity, establishing a key stereocenter in the synthetic intermediate.

Table 2: Enantioselective Evans' Copper-Catalyzed Aldol Reaction

SubstrateCatalystProductYield (%)Enantiomeric Excess (ee) (%)
Silylketenehemithioacetal(R,R)-CuBox (10 mol%)(+)-Thiol ester9592

Another powerful tool in stereoselective synthesis is the use of enzymes. Lipases, for instance, can catalyze chemical transformations in a stereoselective fashion mdpi.com. Lipase-mediated resolution approaches have been successfully applied to the synthesis of terpenoids, where the enzyme selectively acetylates one enantiomer of a diol, allowing for the separation of stereoisomers mdpi.com. This highlights the potential for enzymatic methods in the stereoselective functionalization of fulvene-containing intermediates.

Mechanistic Studies of Advanced this compound Synthetic Pathways

Understanding the reaction mechanisms of fulvene synthesis is crucial for optimizing reaction conditions and developing new synthetic methodologies. Mechanistic studies often involve a combination of experimental techniques and computational calculations.

In the rhodium-catalyzed (2+2+1) alkyne cyclotrimerization for the synthesis of polysubstituted pentafulvenes, stoichiometric and deuteration experiments, along with DFT calculations, have shed light on the reaction mechanism. The proposed mechanism involves an initial alkyne deprotonation, followed by two successive alkyne insertions, cyclization, and protonolysis, with the first insertion being the rate-determining step researchgate.net.

Furthermore, mechanistic studies of cobalt-catalyzed reactions involving vinylidenes and alkynes have proposed the intermediacy of a cobaltacyclobutene, generated from a [2+2]-cycloaddition acs.org. This metallacyclic intermediate can then undergo further transformations, and understanding its reactivity is key to controlling the outcome of the reaction acs.org.

Chemical Reactivity and Mechanistic Studies of Fulvene 5

Cycloaddition Reactions of Fulvene-5 and its Analogues

The cycloaddition chemistry of fulvenes is extensive and provides access to a diverse range of fused ring and polycyclic scaffolds. beilstein-journals.orgd-nb.inforesearchgate.net Pentafulvenes, being relatively more stable than other fulvene (B1219640) family members, have been widely studied in this regard. d-nb.inforesearchgate.net Their ability to act as different components in cycloaddition reactions, often with high selectivity, makes them valuable in organic synthesis. beilstein-journals.orgresearchgate.net

Role as Diene and Dienophile in Intramolecular and Intermolecular Cycloadditions

Pentafulvenes can function as both dienes and dienophiles in cycloaddition reactions, depending on the reaction partner and conditions. beilstein-journals.orgd-nb.inforesearchgate.net In intermolecular cycloadditions, the choice of the reactant partner often dictates the type of cycloaddition and the role of the fulvene. beilstein-journals.org For intramolecular cycloadditions, pentafulvenes tethered to various dienes have been utilized as precursors to complex polycyclic ring systems. beilstein-journals.orgd-nb.inforesearchgate.net The specific role of the fulvene (diene or dienophile) in intramolecular reactions can influence the stereochemistry of the resulting polycycles. beilstein-journals.orgd-nb.info

Specific Cycloaddition Profiles and Selectivity ([2+3], [4+2], [6+3] Cycloadditions)

Fulvenes participate in a variety of cycloaddition reactions, including [2+3], [4+2], and [6+3] cycloadditions. beilstein-journals.orgd-nb.infonih.gov The specific profile and selectivity of these reactions are influenced by the electronic properties of the fulvene and the reacting partner.

Pentafulvenes can act as 2π components with moderately electron-deficient dienes and as 4π components in reactions with dienophiles, leading to [4+2] cycloadducts. beilstein-journals.orgd-nb.infonih.gov For instance, 6,6-dimethylpentafulvene can participate as both 2π and 4π components in cycloadditions with p-benzoquinone, yielding [2+3] and [4+2] cycloadducts, respectively. beilstein-journals.orgd-nb.infonih.govresearchgate.net

Substituents on the exocyclic carbon significantly influence the reactivity. Pentafulvenes substituted with electron-donating groups (EDG) at the exocyclic C6 position exhibit increased electron density, allowing them to function as 6π components in reactions with electron-deficient dienes, leading to [6+3] cycloadditions. beilstein-journals.orgd-nb.infonih.gov Enantioselective [6+3] and [3+2] cycloadditions involving fulvenes as dipolarophiles have also been reported. beilstein-journals.orgd-nb.infonih.gov Generally, reactions with electron-rich alkenes tend to occur preferentially at the exocyclic C6 position. beilstein-journals.orgd-nb.info

An example of a [6+3] cycloaddition is the reaction of 6-(dimethylamino)pentafulvene with p-benzoquinone, which affords a [6+3] cycloadduct. beilstein-journals.orgd-nb.infonih.govresearchgate.net This contrasts with the typical [4+2] cycloaddition observed with unsubstituted fulvenes and benzoquinones, highlighting the impact of substituents on the reaction pathway. rsc.org Fulvenes also undergo [6+3] cycloaddition with 3-oxidopyrylium betaines, leading to fused oxabridged cyclooctanoids. researchgate.net

The complexity of cycloaddition reactions involving fulvenes can sometimes make characterization challenging due to their high reactivity and ability to participate in multiple mechanistic pathways. beilstein-journals.orgd-nb.info

Synthesis of Complex Polycyclic Carbon Scaffolds and Natural Product Precursors

Fulvene cycloaddition chemistry is a powerful tool for the synthesis of complex polycyclic carbon scaffolds and natural products. beilstein-journals.orgd-nb.inforesearchgate.netacs.org The ability of fulvenes to undergo diverse cycloaddition reactions makes them ideal building blocks for constructing intricate molecular architectures. beilstein-journals.orgd-nb.inforesearchgate.net

Pentafulvenes have been widely used in this approach, likely due to their relative stability and diverse reactivity. d-nb.inforesearchgate.net Examples include the synthesis of polycyclic ring systems found in natural products such as kigelinol, neoamphilectane, and kempane skeletons, often achieved through intramolecular cycloadditions of tethered pentafulvenes. beilstein-journals.orgd-nb.inforesearchgate.net The synthesis of these complex molecules often involves multi-step pathways. beilstein-journals.orgresearchgate.net

Organocatalytic, enantioselective intramolecular cycloaddition reactions of fulvenes have been developed for the synthesis of various tricyclopentanoids, which are important precursors in biomimetic and natural product synthesis. d-nb.infonih.gov

Electrophilic and Nucleophilic Additions to the Exocyclic Double Bond of this compound

The exocyclic double bond of fulvenes is highly polarizable, contributing to their reactivity towards both nucleophiles and electrophiles. beilstein-journals.orgd-nb.infonih.govnih.gov The polarization leads to dipolar resonance structures where either cationic or anionic centers can form at the cyclic carbon of the exocyclic double bond, influencing their reactivity. beilstein-journals.orgd-nb.info

Nucleophilic attack typically occurs at the electrophilic exocyclic C6 position. nih.govuzh.chnih.govuky.edu Hard nucleophiles such as Grignard reagents, organolithium reagents, and hydride reducing agents have been reported to attack C6, resulting in alkylation, arylation, or reduction. nih.govnih.govtu-darmstadt.de Nucleophilic cyclopropanations with sulfur ylids and nucleophilic epoxidations also occur at the exocyclic double bond. nih.govnih.gov Nucleophilic attack at C6 often proceeds through a cyclopentadienyl (B1206354) anion intermediate. nih.gov The susceptibility of pentafulvenes to nucleophilic attacks is driven by the re-establishment of aromaticity in the five-membered ring. uzh.ch

Electrophilic attack on fulvenes occurs preferentially at C-1, although this mode of reaction has been studied to a lesser extent compared to nucleophilic additions. nih.gov

Polymerization Pathways and Mechanisms

Fulvenes are prone to polymerization, particularly acid- and cation-catalyzed polymerizations. beilstein-journals.orgd-nb.infonih.gov Dimerization, often via a Diels-Alder pathway where one fulvene acts as a diene and another as a dienophile, is an undesired process that can occur upon storage or under certain reaction conditions. researchgate.netslideshare.netscribd.com The rate of dimerization is influenced by substituents on the fulvene and factors like hydrophilicity. d-nb.inforesearchgate.net The highly reactive anti-aromatic resonance structure of pentafulvene is prone to dimerization and polymerization. d-nb.inforesearchgate.net

Spontaneous polymerization has been observed for certain benzofulvene monomers, even in the apparent absence of initiators or catalysts. researchgate.netunisi.it This spontaneous polymerization can be driven by an initial affinity recognition process in solution, potentially mediated by π-π stacking interactions. researchgate.net The polymerization typically involves the exocyclic double bond. researchgate.net The presence and position of bulky substituents can influence the spontaneous polymerization process. unisi.it Free-radical polymerization of dibenzofulvene has also been studied, leading to π-stacked polymers. researchgate.net

Photochemical Rearrangement Reactions and Isomerization (e.g., Spiro[2.4]heptadiene Formation)

Fulvenes are photosensitive and can undergo photochemical rearrangement reactions and isomerization. beilstein-journals.orgd-nb.infonih.gov Irradiation of fulvenes can lead to unexpected isomerization products. researchgate.netresearcher.lifecolab.wsresearchgate.netnih.gov

A notable photochemical rearrangement of fulvenes is their isomerization into spiro[2.4]heptadienes. researchgate.netresearcher.lifecolab.wsresearchgate.netnih.govlookchem.com This unusual photorearrangement has been investigated mechanistically and provides a route to access various spiro[2.4]heptadienes with different substituents. researchgate.netresearcher.lifecolab.wsresearchgate.netnih.gov While initially unexpected in some synthetic design sequences, this isomerization pathway has been confirmed experimentally and computationally. researchgate.netresearcher.lifecolab.wsresearchgate.netnih.gov The mechanism of this photorearrangement has been studied, and intermediate species involved in intramolecular hydrogen atom transfer and cyclization processes have been characterized. researcher.life

The quantum efficiencies for the formation of spiro[2.4]heptadiene products from photochemical rearrangements of bicyclic trienes derived from fulvenes have been reported. lookchem.com

Photoinduced Cyclopropanation Reactions

While photoinduced cyclopropanation reactions have been explored for various organic compounds, including some fulvene derivatives, specific research detailing photoinduced cyclopropanation reactions involving this compound (CID 25165376) was not found in the conducted searches. Studies on photoinduced reactions of other fulvene derivatives have shown they can undergo complex transformations, sometimes leading to cyclopropanated products through photorearrangement pathways. However, the applicability and outcome of such reactions for the specific structure of this compound remain undocumented in the reviewed literature.

Mechanistic Elucidation of Photorearrangements

Photorearrangements of fulvenes in general have been investigated, with mechanistic studies often employing spectroscopic techniques to characterize intermediates. These studies have revealed complex pathways involving excited states and the formation of rearranged products, including spirocyclic compounds. However, detailed mechanistic elucidations of any potential photorearrangements specific to this compound (CID 25165376) were not found in the available search results. The unique structural features of this compound, with its fused indole (B1671886) rings and exocyclic double bonds, would likely influence its photochemical behavior in distinct ways compared to simpler fulvenes, but these specific pathways have not been reported.

Substitution Reactions and Functional Group Transformations on the this compound Core

The fulvene core is known to undergo various reactions, including substitution reactions and functional group transformations, often influenced by the substituents present. The polarizable nature of the exocyclic double bond in fulvenes can facilitate reactions with both nucleophiles and electrophiles. Substitution reactions on the cyclopentadiene (B3395910) ring or the exocyclic carbon have been reported for various substituted fulvenes. Functional group transformations, such as oxidation reactions like epoxidation of the double bonds, have also been studied for certain fulvene derivatives. However, specific studies detailing substitution reactions or functional group transformations systematically carried out on the this compound (CID 25165376) core were not identified in the conducted literature searches. The complex and extended π-system of this compound suggests potential sites for such reactions, but experimental data describing these transformations for this specific compound were not found.

Aromaticity, Anti Aromaticity, and Electronic Structure of Fulvene 5

Theoretical Frameworks for Aromaticity in Cross-Conjugated Systems

The concept of aromaticity, originally defined by the chemistry of benzene, is governed in monocyclic systems by Hückel's rule, which designates planar, cyclic, conjugated molecules with (4n+2) π-electrons as aromatic. stackexchange.commsu.edu Fulvene-5, with its 6 π-electrons, might initially seem to fit this rule. However, its cross-conjugated system, where the exocyclic double bond disrupts continuous conjugation around the ring, results in a non-aromatic character in its unsubstituted form. nih.govwikipedia.org

The electronic nature of fulvenes can be understood through resonance theory. A key dipolar resonance structure for this compound involves the migration of π-electron density from the exocyclic double bond into the five-membered ring. This creates a cyclopentadienyl (B1206354) anion, a classic 6π-electron aromatic system, and a cationic exocyclic carbon. nih.gov Conversely, polarization of electrons out of the ring would lead to a 4π-electron anti-aromatic cyclopentadienyl cation. beilstein-journals.org The actual electronic structure is a hybrid of these forms, but the molecule's character can be pushed toward one extreme or the other. rsc.org

Modern theoretical frameworks utilize computational methods to quantify the degree of aromaticity. These methods go beyond simple electron counting and analyze magnetic properties (e.g., Nucleus-Independent Chemical Shift - NICS) and geometric parameters (e.g., Harmonic Oscillator Model of Aromaticity - HOMA) to provide a more nuanced understanding. acs.orgpku.edu.cn For fulvenes, these computational studies confirm that the parent molecule has negligible aromatic character but can be driven to significant aromaticity or anti-aromaticity through substitution. rsc.orgstackexchange.com

Influence of Substituents on the Aromatic Character of this compound

The electronic properties of the five-membered ring in this compound are exceptionally sensitive to substituents at the exocyclic carbon (C6 position). By strategically placing electron-donating or electron-withdrawing groups, the π-electron distribution can be significantly altered, thereby inducing either aromatic or anti-aromatic character in the ring. nih.govbeilstein-journals.org

Electron-Donating Groups (EDGs): When an electron-donating group, such as an amino group (-NH₂), is attached to the exocyclic carbon of this compound, it pushes electron density into the five-membered ring. nih.govacs.org This promotes the dipolar resonance structure where the ring becomes isoelectronic with the aromatic cyclopentadienyl anion (6π electrons). nih.govbeilstein-journals.org This increased π-electron delocalization within the ring enhances its aromatic character, leading to greater stability. nih.govbeilstein-journals.org Computational studies, including ab initio calculations, have shown that strong EDGs can induce a fully developed diatropic ring current, a hallmark of aromaticity. rsc.org

Electron-Withdrawing Groups (EWGs): Conversely, attaching an electron-withdrawing group, such as a nitro group (-NO₂) or cyano group (-CN), to the exocyclic carbon pulls electron density out of the five-membered ring. nih.govbeilstein-journals.org This effect favors a resonance structure that leaves the ring with only 4π electrons, pushing it towards an anti-aromatic character, which is associated with destabilization and a paratropic ring current. rsc.orgbeilstein-journals.org

The interplay between substituents on the ring and at the exocyclic position can further modulate these effects. A substituent on the ring with opposite electronic properties to the exocyclic group can substantially enhance the cyclic π-electron delocalization and, consequently, the aromaticity. nih.govfigshare.com

Substituent at C6Electronic NatureEffect on this compound RingResulting Character
-HNeutralMinimal polarizationNon-aromatic rsc.orgstackexchange.com
-NH₂Electron-DonatingIncreases π-electron densityAromatic nih.govacs.org
-NO₂Electron-WithdrawingDecreases π-electron densityAnti-aromatic nih.govbeilstein-journals.org
-CNElectron-WithdrawingDecreases π-electron densityAnti-aromatic beilstein-journals.org
-OHElectron-DonatingIncreases π-electron densityAromatic

The electronic influence of substituents can be quantified using Hammett constants (σp), which measure the electron-donating or electron-withdrawing ability of a substituent in a para-substituted benzene ring. Studies have shown a good correlation between the Hammett constants of exocyclic substituents on fulvenes and various calculated aromaticity indices. nih.govacs.org

Several indices are used to quantify aromaticity:

HOMA (Harmonic Oscillator Model of Aromaticity): This geometry-based index evaluates the degree of bond length equalization in a cyclic system. A value of 1 indicates a fully aromatic system (like benzene), while values close to 0 or negative suggest non-aromatic or anti-aromatic character, respectively. For this compound, HOMA values increase with the electron-donating strength of the exocyclic substituent. nih.govacs.org

FLU (Aromatic Fluctuation Index): This index measures the deviation of electron density from the average value around the ring. Lower FLU values indicate greater aromaticity.

EDDB (Electron Density of Delocalized Bonds): This method provides a visualization and quantification of cyclic π-electron delocalization. nih.gov

A computational study on amino- and nitro-substituted fulvenes demonstrated these correlations. For pentafulvenes, the aromaticity (as measured by HOMA, FLU, and EDDB) increases as the electron-donating character of the exocyclic substituent (Y) increases. nih.govacs.org This relationship is reversed for heptafulvenes. The study selected -NH₂ and -NO₂ as strong electron-donating and -withdrawing groups, with Hammett constants σp = -0.66 and 0.78, respectively. nih.govacs.org The calculated aromaticity indices showed a clear trend, with the most aromatic pentafulvene systems being those with strong electron-donating groups at the exocyclic position, often enhanced by an electron-withdrawing group on the ring itself. nih.gov

This compound Derivative (Y-substituted at C6)HOMAFLUEDDBp(π)Aromatic Character
Y = -NH₂High Positive ValueLow ValueHigh ValueAromatic nih.govacs.org
Y = -HNear Zero/Slightly NegativeHigh ValueLow ValueNon-aromatic nih.govacs.org
Y = -NO₂Negative ValueHigh ValueLow ValueAnti-aromatic nih.govacs.org

Ground and Excited State Aromaticity in this compound Derivatives

The concept of aromaticity extends beyond the electronic ground state. The rules governing aromaticity are reversed in the lowest triplet excited state, a principle that has profound implications for the photophysical properties of fulvene (B1219640) derivatives. acs.org

Hückel's Rule (Ground Singlet State, S₀): As discussed, Hückel's rule states that (4n+2) π-electron systems are aromatic in their ground state. For this compound, substitution with an EDG can push the ring toward a 6π Hückel-aromatic system. nih.govacs.org

Baird's Rule (Lowest Triplet State, T₁): In 1972, Baird proposed that the rules for aromaticity are inverted in the lowest triplet state. According to Baird's rule, cyclic conjugated systems with 4n π-electrons are aromatic, while those with (4n+2) π-electrons are anti-aromatic in their T₁ state. nih.govacs.orgmdpi.com

This reversal has significant consequences for fulvenes. A this compound derivative that is stabilized by Hückel aromaticity in the ground state (e.g., with a strong EDG, creating a 6π ring) becomes Baird-anti-aromatic in its T₁ state. acs.org Conversely, a this compound derivative that is Hückel-anti-aromatic in its ground state (e.g., with a strong EWG, creating a 4π ring) becomes Baird-aromatic in its T₁ state. acs.orgnih.gov This phenomenon is described as fulvenes acting as "aromatic chameleons," adapting their electronic structure to the different aromaticity rules in different electronic states. acs.org This reversal is also reflected in the molecule's dipole moment, which reverses direction upon excitation from the S₀ to the S₁ state. rsc.orgresearchgate.net

The energy gap between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁) is a critical parameter in photochemistry, influencing processes like intersystem crossing and singlet fission. nih.govnih.gov The opposing effects of substituents on the stability of the ground (S₀) and triplet (T₁) states of fulvenes provide a powerful tool for tuning this energy gap (often approximated by the S₀-T₁ gap). acs.org

To achieve a small singlet-triplet energy gap, one must destabilize the ground state and/or stabilize the triplet state. In this compound, this can be achieved by attaching strong electron-withdrawing groups (like -CN) to the exocyclic position. acs.org This modification makes the ground state Hückel-anti-aromatic (destabilized) and the triplet state Baird-aromatic (stabilized). acs.org By carefully selecting substituents and their positions on the fulvene core, it is possible to minimize or even invert the singlet-triplet gap, potentially leading to molecules with a triplet ground state. acs.org For instance, quantum chemical calculations have shown that protonation of the nitrogen atoms in 6,6-dicyanopentafulvene could create a fulvenium dication with a markedly Baird-aromatic five-membered ring and a triplet ground state. acs.org Reducing the energy gap between singlet and triplet excited states is a key strategy for improving the efficiency of intersystem crossing, which is crucial for applications such as photosensitizers in photodynamic therapy. nih.govrsc.orgescholarship.org

Advanced Computational and Theoretical Investigations of Fulvene 5

Quantum Chemical Methodologies Applied to Fulvene-5 Systems

Quantum chemical methods are essential tools for probing the electronic structure and properties of molecules at a fundamental level. For fulvene (B1219640) systems, both ab initio and Density Functional Theory (DFT) approaches have been widely employed to investigate their ground and excited states, molecular geometries, and various physical properties.

Ab Initio Calculations

Ab initio methods, derived directly from first principles without empirical parameters, have been applied to study the structural and electronic properties of fulvenes and related molecules. Techniques such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used to determine molecular structures and energies. For instance, HF/6-31G* and MP2/6-31G* levels of theory were utilized in early studies to determine the structures of fulvene and a series of fulvalenes. acs.orgnih.gov Geometries have also been optimized at higher levels, such as HF/6-311G(3d,2p). mdpi.comscispace.comproduccioncientificaluz.org

More advanced ab initio methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory extension (CASPT2) have been employed, particularly for studying excited states and conical intersections in fulvene. acs.org These methods are crucial for understanding photochemical processes and the dynamics of excited-state relaxation. Calculations at the MP2 level have also been used to investigate properties like hyperpolarizability, highlighting the importance of electron correlation for accurately describing such phenomena. rsc.org

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has become a prevalent method for studying fulvene systems due to its balance of computational cost and accuracy for larger molecules and properties. Various exchange-correlation functionals, including B3LYP and B-LYP, have been extensively used for geometry optimization and the calculation of electronic properties. acs.orgnih.govmdpi.comscispace.comproduccioncientificaluz.orgacs.orgresearchgate.netacs.orgscientificrc.orgaimspress.comresearchgate.netacs.orgresearchgate.netdiva-portal.orgrsc.orgnih.govresearchgate.netpsu.edu Basis sets such as 6-31G(d), 6-311++G(d,p), and BLYP/6-311++G(3d,2p) are commonly employed. mdpi.comscispace.comproduccioncientificaluz.orgacs.orgresearchgate.netscientificrc.orgresearchgate.netacs.orgresearchgate.net DFT calculations have been used to investigate molecular structures, dipole moments, and band gaps of fulvene derivatives. researchgate.netscientificrc.orgresearchgate.net

Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to study excited states and predict spectroscopic properties, such as UV-Vis absorption spectra. TD-DFT calculations have been performed on fulvene derivatives to understand their optoelectronic properties and light-harvesting capabilities, particularly in the context of organic solar cells. researchgate.netscientificrc.orgnih.govrsc.org These studies often involve analyzing the nature of electronic transitions and their relationship to molecular structure.

Electronic Structure and Spectroscopic Properties from Computation

Computational methods provide detailed information about the electronic structure of fulvene systems, which directly influences their physical and chemical properties.

Analysis of Molecular Geometry and Planarity

Computational studies have consistently investigated the molecular geometry of fulvenes. For the parent fulvene and smaller fulvalenes, calculations often predict planar structures. acs.orgnih.govmdpi.comscispace.com However, for larger or substituted fulvalene (B1251668) systems, slight deviations from planarity can occur. acs.orgnih.govmdpi.comscispace.com Optimized geometries obtained from DFT and ab initio methods provide detailed bond lengths and angles, which can be compared with experimental data where available. mdpi.comproduccioncientificaluz.org For instance, calculated C-C bond lengths are sometimes found to be consistently smaller than experimental values in HF calculations, a common observation for molecules with multiple bonds. mdpi.com The planarity of the fulvene ring and its exocyclic double bond is a key structural feature influencing its electronic properties and conjugation.

Calculation of Dipole Moments, Polarizabilities, and Hyperpolarizabilities

The electronic structure of fulvenes, characterized by a cross-conjugated π system, often leads to significant dipole moments. Computational studies have calculated dipole moments for fulvenes and their derivatives using both HF and DFT methods. acs.orgnih.govmdpi.comscispace.comproduccioncientificaluz.orgresearchgate.netresearchgate.net The dipole moment character of fulvene can be understood as arising from intramolecular charge transfer from the exocyclic double bond to the five-membered ring, which can acquire a pseudo-aromatic cyclopentadienide (B1229720) character. researchgate.net Substituents can significantly influence the magnitude of the dipole moment. researchgate.net

Furthermore, computational methods are widely used to determine the linear (polarizability) and nonlinear (hyperpolarizability) optical properties of fulvene systems. These properties are crucial for their potential applications in nonlinear optics. Studies have reported calculations of static dipole polarizabilities and first hyperpolarizabilities using HF and DFT (BLYP) levels of theory with extended basis sets. mdpi.comscispace.comproduccioncientificaluz.orgresearchgate.net Electron correlation, as included in methods like MP2, has been shown to significantly affect the calculated hyperpolarizabilities. rsc.org Some fulvene derivatives have been predicted to exhibit large dipole hyperpolarizabilities. mdpi.comscispace.comresearchgate.netpsu.edu

Here is a table summarizing some calculated dipole moments for selected fulvene systems from computational studies:

CompoundMethod / Basis SetDipole Moment (Debye)Source
Fulvene (parent)HF/6-311G(3d,2p)0.42 scispace.com
Fulvene (parent)BLYP/6-311++G(3d,2p)0.45 scispace.com
Fluorosubstituted FulveneB3LYP/CEP-121GIncreased compared to parent researchgate.net
Chlorosubstituted FulveneB3LYP/CEP-121GIncreased compared to parent researchgate.net
Bromosubstituted FulveneB3LYP/CEP-121GIncreased compared to parent researchgate.net
Iodosubstituted FulveneB3LYP/CEP-121GIncreased compared to parent researchgate.net

Note: Specific values for substituted fulvenes were not consistently provided in the abstracts, only the general trend of increase compared to the parent fulvene.

HOMO-LUMO Gap Analysis and Band Gap Tuning

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the resulting HOMO-LUMO gap, are fundamental indicators of a molecule's electronic and optical properties, including its reactivity and ability to absorb light. Computational methods, particularly DFT and TD-DFT, are widely used to calculate these energy levels and the band gap in fulvene systems. researchgate.netacs.orgscientificrc.orgresearchgate.netnih.govrsc.org

Studies on polyfulvenes and fulvene derivatives have shown that the HOMO-LUMO gap can be significantly tuned through chemical substitution. researchgate.netacs.org Electron-withdrawing and electron-donating substituents at the exocyclic position of the fulvene can influence the electron density distribution and alter the energy levels of the frontier molecular orbitals. acs.org This tunability of the band gap makes fulvene-based materials attractive for applications in organic electronics, such as organic solar cells. researchgate.netscientificrc.org Computational investigations help predict how different substituents or structural modifications will impact the band gap, guiding the design of materials with desired electronic and optical properties.

Here is a table showing how the band gap can be influenced in some fulvene derivatives based on computational studies:

SystemMethodBand Gap (eV) RangeNotesSource
PolyfulvenesB3LYP0.77 - 2.44Tunable by exocyclic substitution acs.org
PolyfulvenesHSE060.35 - 2.00Tunable by exocyclic substitution acs.org
Fullerene-fulvene derivativesNovel DFTLowPromising for organic solar cells researchgate.net
Bis(pentafulvene) chromophoresDFTTunable (optical)Tunable by varying central donor group researchgate.netrsc.org
HalofulvenesB3LYPDecreased LUMO and HOMO energies compared to parentSubstituent effects researchgate.net

Note: The band gap values can vary depending on the specific derivative and the computational method used.

Simulation of Electronic Spectra (UV-Vis, Electron-Energy-Loss Spectroscopy)

The simulation of electronic spectra, such as UV-Vis absorption and Electron-Energy-Loss Spectroscopy (EELS), provides a theoretical means to predict and interpret the optical properties of molecules like this compound. These simulations are essential for understanding how these compounds interact with light and the nature of their electronic excited states.

Theoretical studies on related fulvene systems and other molecules highlight the application of computational methods for simulating electronic spectra. For instance, computational spectroscopy, often utilizing the nuclear ensemble approach, is used to accurately predict experimental spectra for various molecules, including the simulation of absorption cross-sections in the UV-Vis region. researchgate.net The simulation of EELS spectra can be achieved by combining the Born approximation with approximate forms of correlated wave functions. researchgate.net While direct simulations specifically for this compound were not extensively detailed in the search results, the methodologies applied to similar organic molecules and donor-acceptor systems underscore the applicability of these techniques to fulvene derivatives. The ability to simulate transient absorption pump-probe spectra, which reveal population dynamics, nuclear motions, and mode-mode couplings, further illustrates the power of theoretical methods in characterizing excited-state behavior. mdpi.compreprints.org

Quantum Dynamics and Reaction Pathway Studies

Quantum dynamics simulations are indispensable for unraveling the ultrafast processes that occur in molecules following electronic excitation. These studies explore how molecules evolve on their potential energy surfaces, particularly in regions where different electronic states become energetically close or degenerate.

Exploration of Potential Energy Surfaces and Conical Intersections

The photodynamics of fulvene, the parent compound, have been extensively studied using quantum dynamics calculations. These studies reveal that the excited-state decay mechanism takes place on a femtosecond timescale and is centered around a conical intersection seam between the ground (S₀) and first excited (S₁) states. aip.orgnih.govosti.gov Conical intersections are critical points on the potential energy surface where two electronic states become degenerate, facilitating efficient nonadiabatic transitions. mdpi.compreprints.org For fulvene, an energetically accessible S₁/S₀ seam of conical intersection has been shown to exist, influencing the competition between unreactive decay and photoisomerization. aip.orgnih.govosti.gov The potential energy surface along relevant coordinates, such as a totally symmetric bond alternating mode and the CH₂ torsional mode, displays minima corresponding to different isomers connected by double bond isomerization. aip.org The exploration of these potential energy surfaces and conical intersections is fundamental to understanding the photochemical reaction pathways. fu-berlin.detdx.cat The existence of conical intersections can even influence ground-state rearrangements, as observed in the isomerization of fulvene to benzene, where a conical intersection between the two lowest singlet states in the vicinity of the reaction coordinate leads to two distinct transition states. acs.org

Investigation of Nonadiabatic Dynamics and Internal Conversion Mechanisms

Nonadiabatic dynamics simulations, which go beyond the Born-Oppenheimer approximation, are necessary to describe processes where molecules transition between different electronic states. Internal conversion, a radiationless transition between states of the same multiplicity, is a key deactivation pathway in many photochemical processes, often mediated by conical intersections. mdpi.compreprints.orgresearchgate.net

Studies on fulvene have investigated its photoinduced nonadiabatic dynamics using methods like the multi-configuration time-dependent Hartree (MCTDH) method. aip.orgnih.govosti.govfu-berlin.de These simulations show that initially, excitation energy is transferred to a bond stretching mode, leading the wave packet towards the conical intersection seam. aip.orgnih.govosti.gov Efficient internal conversion at an extended, fulvene-like S₁/S₀ conical intersection seam has been observed in theoretical studies of fulvene-based donor-acceptor systems, resulting in predicted excited-state lifetimes on the order of 100 fs. nih.govdiva-portal.orgresearchgate.net The topography of the excited-state potential energy surfaces plays a crucial role in favoring rapid internal conversion. nih.govdiva-portal.orgresearchgate.net

Role of Intramolecular Vibrational Energy Redistribution (IVR) in Photodynamics

Intramolecular Vibrational Energy Redistribution (IVR) is the process by which energy initially deposited in specific vibrational modes flows to other modes within the molecule. IVR can significantly influence the rate and outcome of photochemical reactions by affecting how the molecule reaches and traverses conical intersections. aip.orgnih.govosti.govwikipedia.org

In the context of fulvene photoisomerization, IVR plays a critical role. After the initial excitation and energy transfer to a bond stretching mode, photoisomerization commences only after vibrational energy redistributes from the bond stretching mode to the torsional mode. aip.orgnih.govosti.gov Quantum dynamics propagations indicate that IVR is accelerated at higher excess energies along the bond stretch mode. aip.orgnih.govosti.gov Consequently, the competition between unreactive decay and isomerization is dependent on the rate of IVR between these specific coordinates, which is, in turn, influenced by the excitation energy. aip.orgnih.govosti.gov This highlights the importance of IVR in governing the branching ratios of different reaction pathways.

Theoretical Kinetic Studies (e.g., RRKM-Master Equation for Reaction Pathways)

While direct RRKM-Master Equation studies specifically on this compound were not found, these methods have been applied to study reactions involving related species and the formation/isomerization of fulvene itself. For example, RRKM-Master Equation calculations have been utilized to study the kinetics of the reaction between cyclopentadienyl (B1206354) radical (C₅H₅) and methyl radical (CH₃), which can lead to the formation of fulvene and benzene. nih.gov These studies reveal that pressure and temperature significantly influence the product branching ratios. nih.gov RRKM-ME simulations have also been used to derive temperature- and pressure-dependent rate constants for the reaction of fulvenallenyl radical (C₇H₅) with propargyl radical (C₃H₃), a reaction relevant to the formation of polycyclic aromatic hydrocarbons (PAHs). rsc.org These examples demonstrate the application of theoretical kinetic methods to understand reaction pathways and predict rate constants in systems where fulvene or its related structures are involved. acs.orgfigshare.com

Charge Transfer Mechanisms in Fulvene-Based Donor-Acceptor Systems

Fulvene's electron-accepting ability makes it a valuable building block in the design of donor-acceptor systems. Theoretical studies have explored the charge transfer mechanisms in compounds where fulvene acts as the electron-accepting moiety. nih.govdiva-portal.orgresearchgate.net

Ab initio calculations on archetypal fulvene-based donor-acceptor systems have revealed exotic, strongly polar electronic structures. nih.govdiva-portal.orgresearchgate.net In the electronic ground state, such compounds can exhibit pronounced zwitterionic character, with a negatively charged cyclopentadienyl ring linked to a positively charged donor moiety. nih.govdiva-portal.orgresearchgate.net The excess negative charge on the cyclopentadienyl ring can be photochemically labile, with low-lying valence excited states showing varying degrees of reverse charge transfer, where electron density is transferred back to the donor. nih.govdiva-portal.orgresearchgate.net Theoretical studies on charge transfer in donor-acceptor compounds also highlight the importance of the fraction of exact exchange in hybrid density functional theory calculations for accurately describing charge transfer at different intermolecular distances. aps.org Self-consistent many-body approaches have been shown to be important for describing both ground- and excited-state properties in these systems. aps.org The investigation of charge transfer mechanisms in fulvene-based systems is crucial for their application in areas such as organic electronics and photovoltaics. rsc.org

Advanced Applications in Chemical Sciences and Materials Engineering

Role of Fulvene-5 in Organometallic Chemistry

Fulvenes are of significant interest as ligands and ligand precursors in organometallic chemistry. wikipedia.orgwikipedia.org Their structure allows for various coordination modes with metal centers, contributing to the synthesis of a wide range of complexes with potential applications. acs.orguj.edu.pl

Pentafulvenes offer multiple sites for binding with metal centers, with η², η⁴, η⁶, and η⁵:η¹ complexes reported in the literature. acs.orguj.edu.pl This diverse coordination behavior makes them valuable ligands in transition metal chemistry. Additionally, fulvenes serve as important reactants in the synthesis of other key organometallic species, such as cyclopentadienyl (B1206354) and carbene complexes. acs.orguj.edu.pl 2,3,4,5-Tetramethylfulvene (Me₄Fv) is a relatively common fulvene (B1219640) ligand, often generated from the deprotonation of cationic pentamethylcyclopentadienyl complexes. chemeurope.com

Fulvenes form complexes with a variety of transition metals, including titanium (Ti), niobium (Nb), zirconium (Zr), and rhenium (Re). acs.orguj.edu.pl These complexes can exhibit interesting and potentially useful properties. For instance, bis(η⁵:η¹-pentafulvene)niobium(V) complexes have been synthesized and shown to be efficient synthons for niobium carbene and imido derivatives. nih.gov The coordination mode in these complexes, specifically π-η⁵:σ-η¹, results in a highly nucleophilic exocyclic carbon atom. nih.govrsc.org

Studies on titanium complexes with tetramethylfulvene ligands have also been reported, investigating their reactivity. acs.org The bonding of a tetramethylfulvene ligand to early transition metals like Ti and Zr has been described as intermediate between different coordination extremes. acs.org Rhenium complexes bearing pentafulvene moieties as ligands have been explored, although they are less common than those with other metals. uzh.ch Most reported rhenium fulvene complexes involve fully methylated fulvenes. uzh.chresearchgate.net A mixed-ring rhenium fulvene sandwich complex, [Re(η⁶-C₅H₄CH₂)(η⁶-C₆H₆)]⁺, has been synthesized, demonstrating the potential for complex architectures. uzh.chacs.org

Fulvenes are important reactants in the synthesis of cyclopentadienyl and carbene complexes. acs.orguj.edu.pl The reaction of 6,6-dimethylfulvene (B1295306) with M(CH₂Ph)₄ (M = Zr, Hf) can yield cyclopentadienyl complexes through a formal "insertion" reaction. acs.org Similarly, the reaction with M(NMe₂)₄ leads to products derived from the deprotonation of a fulvene methyl group and subsequent coordination of the resulting 2-propenylcyclopentadienyl fragment. acs.org Bis(η⁵:η¹-pentafulvene)niobium(V) complexes, with their nucleophilic exocyclic carbon, can act as synthons for niobium carbene complexes via an unprecedented synthetic route involving the umpolung of a coordinated vinyl unit. nih.gov

Fulvenes and their derivatives, such as 1,2-diphenyl fulvene, are utilized as building blocks in the synthesis of compounds relevant to organometallic semiconductor technologies. liberty.eduwku.eduliberty.edu The synthesis of 5,6-fused ring pyridazines, which are critical organic building blocks for cutting-edge organometallic semiconductor technologies, can be achieved by reacting fulvene derivatives with hydrazine. liberty.eduliberty.edu Organometallic semiconductors are gaining prominence for their semiconductive properties and potential applications in optoelectronics and materials science. liberty.eduliberty.edu

Materials Science and Functional Materials Development

Fulvenes have found applications in materials science, contributing to the development of novel functional materials, including polymers and dyes. beilstein-journals.org Their unique electronic properties and reactivity make them suitable for incorporation into various material systems. beilstein-journals.org

Fulvene derivatives can be used in the design and synthesis of novel polymers and dyes. acs.orgnih.govmdpi.comresearchgate.net Some fulvene derivatives exhibit interesting electrochromic behavior, and polymers functionalized with penta- and heptafulvenyl units have been developed. acs.org The unusual electronic properties and reactivity of fulvenes, particularly their propensity to form dipolar structures and participate in cycloaddition reactions, make them ideal for the synthesis of complex molecular scaffolds relevant to materials chemistry. beilstein-journals.org

Poly(penta)fulvenes and pentafulvene-based polymers are being investigated for their electronic structure properties, which can be tuned through substitution. acs.org The exocyclic positions of the fulvene unit act as "handles" to tune the electronic structure of the polymer. acs.org

Development of Organic Electronic Materials (e.g., Organic Solar Cells)

Research into organic electronic materials, including organic solar cells, often involves compounds with extended π-conjugation systems. Fulvenes, as a class of cross-conjugated hydrocarbons, possess electronic properties that make them of interest in this field lookchem.comresearchgate.netresearchgate.net. While general fulvenes have been explored as candidates for organic electronic devices sci-hub.seresearchgate.net, specific detailed research focused solely on this compound (PubChem CID 25165376) for organic electronic materials or organic solar cells is not extensively detailed in the readily available literature from the conducted searches.

One study mentions a "fully arylated fulvene 5" as a candidate for organic electronic devices, noting its broad absorption region reaching around 550 nm and an absorption peak at 415 nm sci-hub.se. While this compound is referred to as "fulvene 5", its exact structure and definitive link to this compound (CID 25165376) require further verification from the source material. If this refers to this compound (CID 25165376), its absorption characteristics suggest potential for light harvesting applications in organic electronics.

Applications in Dynamic Combinatorial Chemistry Systems

Dynamic Combinatorial Chemistry (DCC) involves the reversible interconversion of molecules within a library under thermodynamic control. Fulvenes have been noted for their potential applications in dynamic combinatorial chemistry systems researchgate.netresearchgate.net. However, specific research detailing the use of this compound (PubChem CID 25165376) as a component or driver in the formation and evolution of dynamic combinatorial libraries is not prominently featured in the search results. General discussions highlight the utility of fulvenes in DCC due to their reactive nature and ability to participate in reversible reactions researchgate.netresearchgate.net.

Formation of Dynamers, Hydrogels, and Charge Transfer Complexes

The formation of dynamic materials such as dynamers and hydrogels, as well as charge transfer complexes, are areas where the unique electronic and structural properties of organic molecules can be exploited nih.govresearchgate.netthieme-connect.com. Fulvenes have been mentioned in the context of materials chemistry, including dynamers, hydrogels, and charge transfer complexes researchgate.net. Hydrogels, for instance, are composed of hydrophilic polymeric networks and are relevant in various biological and medical applications researchgate.netdokumen.pubscience.gov. Charge transfer complexes involve the association of electron-donating and electron-accepting molecules. While fulvenes in general may contribute to the formation of such materials and complexes researchgate.net, specific research explicitly detailing the role or incorporation of this compound (PubChem CID 25165376) in the formation of dynamers, hydrogels, or specific charge transfer complexes was not a primary finding in the conducted searches.

Exploration of Photochromic and Electrochromic Behaviors

Photochromism and electrochromism are properties where a compound changes color reversibly upon exposure to light or an electric potential, respectively rsc.org. Organic compounds with extended π-systems, including certain fulvene derivatives, have been explored for their photochromic and electrochromic properties rsc.orgresearchgate.netdntb.gov.ua. One search result mentions an "amino-substituted fulvene (5)" in relation to photoisomerization and its effect on the rotary quantum yields of molecular motors rsc.orgdokumen.pubscribd.com. While this could potentially refer to a substituted fulvene with a structural relation to this compound, explicit data on the photochromic or electrochromic behavior specifically of this compound (PubChem CID 25165376) was not a direct finding in the search results. The broader class of fulvenes is recognized as being relevant to electrochromic dyes researchgate.net.

Advanced Organic Synthesis Applications

Fulvenes are valuable synthons in organic chemistry due to their varied reactivity, particularly their ability to undergo cycloaddition reactions and serve as versatile building blocks nih.govresearchgate.netresearchgate.netthieme-connect.com182.160.97nist.govgoogle.com.

Strategic Intermediates for the Construction of Complex Polycyclic Structures

Fulvenes, in general, are recognized as strategic intermediates for the construction of complex polycyclic structures through various synthetic methodologies, including cycloadditions nih.govresearchgate.netrsc.orgresearchgate.net. Their unique electronic structure allows them to participate in diverse reaction pathways leading to intricate molecular architectures researchgate.net. While the literature highlights the utility of fulvenes as intermediates in the synthesis of fused-ring nonbenzenoid aromatic compounds and other complex frameworks researchgate.netorgsyn.orgorgsyn.org, specific detailed examples demonstrating the use of this compound (PubChem CID 25165376) as a strategic intermediate for the construction of complex polycyclic structures were not prominently found in the conducted searches focusing solely on this compound.

Building Blocks in Multi-step Chemical Syntheses

Fulvenes serve as versatile building blocks in multi-step chemical syntheses, allowing for the construction of diverse organic molecules google.com. Their reactivity can be tuned through substitution, making them adaptable synthons researchgate.net. While fulvenes are generally utilized as building blocks in the chemical industry and for synthesizing complex organic molecules lookchem.com, and some studies mention the preparation of compounds using fulvene derivatives as building blocks nih.govthieme-connect.com, specific detailed accounts of this compound (PubChem CID 25165376) being employed as a key building block in multi-step chemical syntheses were not a significant outcome of the conducted searches within the requested scope.

Compound Information

Compound NamePubChem CID
This compound25165376

Data Table: Absorption Properties (Example based on potential link)

While specific data for this compound (CID 25165376) in the context of organic electronics is limited, one source mentioning a "fully arylated fulvene 5" as a candidate for organic electronic devices reported the following absorption characteristics sci-hub.se:

PropertyValueNotes
Absorption RegionBroadReaching around 550 nm
Absorption Peak415 nmFound for the described "fulvene 5" sci-hub.se

Note: This data is based on a potential link between the "fully arylated fulvene 5" mentioned in the source and this compound (CID 25165376). Further research is needed to confirm this link and the specific absorption properties of this compound (CID 25165376) in the context of organic electronic materials.

Summary of Research Findings (Limited to Available Data)

Based on the conducted searches within the specified scope, detailed research findings focusing solely on this compound (PubChem CID 25165376) for the advanced applications outlined are limited. The compound is primarily discussed in the context of its biological activity as an inhibitor of NADPH oxidases, which falls outside the requested scope. While the broader class of fulvenes shows promise in areas like organic electronics, dynamic combinatorial chemistry, materials science, photo/electrochromism, and organic synthesis, specific, in-depth studies on this compound (CID 25165376) for these precise applications were not extensively found. Further dedicated research on this compound (CID 25165376) would be necessary to fully elucidate its potential in these advanced chemical science and materials engineering domains.

Future Research Directions and Emerging Paradigms for Fulvene 5

Exploration of New Fulvene-5 Architectures and Derivatization Strategies

Future research is expected to delve deeper into the synthesis of novel this compound architectures and the development of sophisticated derivatization strategies. The inherent cross-conjugated π-system and the presence of an exocyclic double bond in fulvenes offer multiple sites for functionalization, enabling the tuning of their electronic and steric properties acs.orgresearchgate.net. Strategies may involve modifying the cyclopentadiene (B3395910) ring, the exocyclic carbon, or introducing substituents at various positions to influence reactivity and physical properties researchgate.net. For instance, placing electron-donating or withdrawing groups can significantly alter the π-delocalization and charge distribution within the molecule acs.orgresearchgate.net. The synthesis of bis(pentafulvene) chromophores with an acceptor-donor-acceptor architecture has been explored, demonstrating the potential for tunable bandgaps through variations in the central donor group researchgate.netresearchgate.net. Further work in this area could lead to the development of this compound derivatives with tailored properties for specific applications. The exploration of tandem processes initiated by hydrogen shifts in substituted fulvenes also highlights the potential for complex molecular rearrangements and the formation of novel fused ring systems beilstein-journals.org.

Advanced Spectroscopic Characterization Techniques for Elucidating Structure and Dynamics

Advanced spectroscopic techniques will be crucial for gaining a deeper understanding of the structural nuances and dynamic behavior of this compound and its derivatives. Techniques such as transient-absorption pump-probe spectroscopy are being utilized to study the ultrafast photoinduced dynamics of fulvene (B1219640), providing insights into key molecular motions and nonadiabatic dynamics near conical intersections mdpi.compreprints.org. These methods can directly reflect the essential features in the dynamics, offering valuable ideas on connecting ultrafast spectroscopic signals with nonadiabatic processes mdpi.compreprints.org. Furthermore, techniques like NMR spectroscopy and mass spectrometry, including advanced methods like Atmospheric Pressure PhotoIonization (APPI) mass spectrometry, will continue to be essential for structural elucidation and characterization of newly synthesized this compound compounds and their transformation products mdpi.com. Experimental photoionization spectroscopy has also been employed to identify fulvene as a product in gas-phase reactions, demonstrating its utility in complex chemical environments escholarship.org.

Enhanced Integration of Computational and Experimental Approaches for Reaction Mechanism Elucidation

The synergistic integration of computational and experimental approaches is vital for unraveling the intricate reaction mechanisms involving this compound. Computational studies, particularly using Density Functional Theory (DFT) and ab initio methods, have proven invaluable in investigating the mechanisms of pericyclic reactions, cycloadditions, and isomerization processes involving fulvenes beilstein-journals.orgescholarship.orgnsf.govaimspress.commdpi.com. These methods can provide insights into transition states, energy barriers, and reaction pathways that are challenging to probe experimentally beilstein-journals.orgnsf.govaimspress.com. For example, computational modeling has been used to study the photoisomerization of fulvene, revealing the role of intramolecular vibrational energy redistribution and excitation energy aip.org. Combined experimental and computational studies have also been employed to propose mechanisms for reactions involving fulvene derivatives, such as cyclization processes and tandem transformations initiated by hydrogen shifts beilstein-journals.orgresearchgate.net. Future research will likely see an even greater reliance on sophisticated computational techniques to guide experimental design and interpret complex reaction outcomes.

Development of Novel Catalytic Systems for this compound Transformations and Functionalization

The development of novel catalytic systems is a key area for future research to enable efficient and selective transformations and functionalization of this compound. Fulvenes are known to participate in various cycloaddition reactions, and the development of catalytic strategies, including organocatalysis and transition metal catalysis, is crucial for controlling periselectivity, stereoselectivity, and regioselectivity acs.orgresearchgate.netrsc.orgthieme-connect.de. Recent work has explored gold-catalyzed cyclization reactions yielding fulvene derivatives, highlighting the potential of metal catalysis in accessing new fulvene architectures researchgate.net. The use of catalytic systems for C-H activation could also offer new avenues for the direct functionalization of this compound oup.com. Given the potential of this compound as a building block in organic synthesis, the design of catalytic systems that promote specific reaction pathways and allow for the synthesis of complex molecular scaffolds with high efficiency and control is a significant future direction acs.orgresearchgate.net.

Q & A

Q. What are the primary mechanisms underlying Fulvene-5’s antitumor activity?

this compound inhibits NADPH oxidase isoforms NOX2 and NOX4, reducing reactive oxygen species (ROS) generation, which is critical in tumor progression. Its antioxidant properties further modulate ROS levels, disrupting redox-sensitive signaling pathways in cancer cells . Methodologically, researchers should validate these mechanisms using:

  • Cell-free assays to measure direct NOX inhibition.
  • In vitro models (e.g., endothelial tumor cell lines) to assess ROS modulation via fluorescent probes (e.g., DCFDA).
  • In vivo xenograft models to correlate NOX4 inhibition with tumor growth suppression .

Q. Which NOX isoforms are targeted by this compound, and how does this inform experimental design?

this compound inhibits NOX2 and NOX4 but lacks isoform specificity, with reported ~40–50% inhibition at 5 μM . To clarify selectivity:

  • Use isoform-specific assays (e.g., HEK293 cells transfected with individual NOX isoforms).
  • Compare results with known inhibitors (e.g., apocynin for NOX2) to control for off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s inhibitory efficacy across studies?

Q. What gaps exist in understanding this compound’s mechanism of action, and how can they be addressed?

Key gaps include its lack of isoform specificity, unknown IC50 values, and potential ROS-scavenging artifacts. Solutions:

  • Comparative studies : Test this compound alongside newer inhibitors (e.g., ML171 for NOX1) to benchmark selectivity .
  • Genetic validation : Use NOX2/4 knockout models to isolate inhibitor-dependent effects .

Methodological Frameworks

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICOT Framework : Structure studies using Population (e.g., cancer cells), Intervention (this compound dosing), Comparison (existing NOX inhibitors), Outcome (ROS reduction), Time (acute vs. chronic exposure) .

Key Recommendations for Reproducibility

  • Report full experimental details (e.g., cell passage numbers, ROS probe concentrations) per guidelines.
  • Deposit raw data in public repositories (e.g., Figshare) and validate findings across ≥3 biological replicates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.